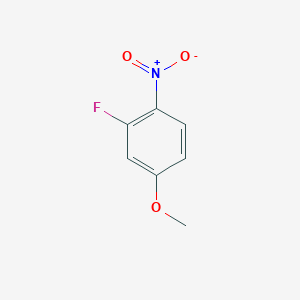

![molecular formula C16H15NO3 B1296779 苯甲酸,2-[[(1-苯乙基)氨基]羰基]- CAS No. 89709-20-6](/img/structure/B1296779.png)

苯甲酸,2-[[(1-苯乙基)氨基]羰基]-

描述

“Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It plays a crucial role in the production of optically active drugs .

Synthesis Analysis

The synthesis of benzamides, which are structurally similar to “Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

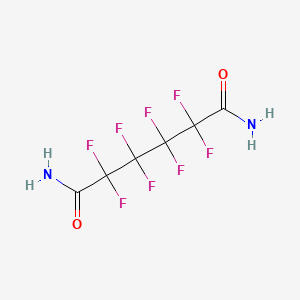

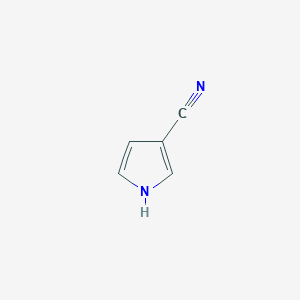

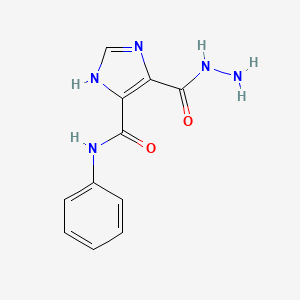

The molecule contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecule has a molecular weight of 269.2952 . It is a powder or crystal in appearance . The exact physical and chemical properties of “Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-” are not available in the search results.科学研究应用

化学和环境意义

苯甲酸及其衍生物,包括 2-[[(1-苯乙基)氨基]羰基]-苯甲酸,因其抗菌和抗真菌特性而得到广泛认可。这些化合物广泛用作食品、化妆品、卫生用品和药品中的防腐剂。它们在各个行业的普遍存在导致它们在环境中广泛分布,存在于水、土壤和空气中,这强调了了解其环境归宿和潜在影响的重要性 (A. D. del Olmo, J. Calzada, & M. Nuñez,2017)。

在抗真菌和抗利什曼病研究中的应用

对苯甲酸衍生物(包括 2-[[(1-苯乙基)氨基]羰基]-苯甲酸)的研究表明了它们在开发传染病治疗方法中的潜力。例如,对新型 SbIII 羧酸盐的研究表明,这些化合物表现出显着的抗利什曼病和抗真菌作用,与参考药物相当。这突出了苯甲酸衍生物在开发治疗利什曼病和真菌感染的新型治疗剂中的潜力 (MI Khan 等人,2011)。

在植物和微生物生物化学中的作用

苯甲酸是植物和细菌中至关重要的生物合成基础模块,有助于合成各种天然产物。已经阐明了其生物合成途径和在次级代谢中的作用,提供了对水杨酸、紫杉醇和可卡因等重要化合物生产的见解。了解这些途径可以帮助开发生物技术方法来生产有价值的天然产物 (C. Hertweck, A. Jarvis, L. Xiang, B. Moore, & N. Oldham,2001)。

对材料科学的贡献

在材料科学中,苯甲酸衍生物的研究延伸到它们在缓蚀中的应用,展示了它们在各种环境中保护金属和合金的有效性。对源自苯甲酸的席夫碱的研究证明了它们在金属上形成保护涂层的效用,从而防止腐蚀并延长金属部件在工业应用中的使用寿命 (Monika Mishra 等人,2015)。

环境净化技术

已经探索了用苯甲酸衍生物浸渍的活性炭布来吸附和去除环境和生物样品中的有毒金属。该应用对于水净化技术和工业废水处理至关重要,突出了这些化合物在减少污染和增强公共卫生方面的环境意义 (E. Ayranci & O. Duman,2006)。

安全和危害

属性

IUPAC Name |

2-(1-phenylethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFKXWGKKDZMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341254 | |

| Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |

CAS RN |

89709-20-6 | |

| Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

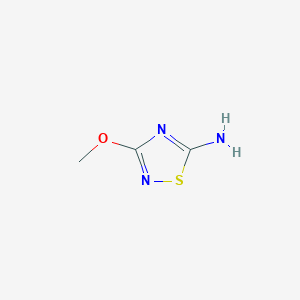

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)